
2-Amino-1-propylcyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-1-propylcyclohexan-1-ol is an organic compound characterized by a cyclohexane ring substituted with an amino group and a hydroxyl group. This compound is part of the broader class of cycloalkanes, which are cyclic hydrocarbons with single bonds between carbon atoms. The presence of both an amino group and a hydroxyl group makes this compound versatile in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-propylcyclohexan-1-ol can be achieved through several methods. One common approach involves the reaction of cyclohexanone with propylamine under reductive amination conditions. This process typically requires a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
For industrial-scale production, the synthesis may involve more efficient and cost-effective methods. One such method includes the catalytic hydrogenation of a precursor compound, such as 2-cyclohexen-1-one, in the presence of propylamine. This method ensures high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-propylcyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Formation of 2-oxo-1-propylcyclohexan-1-ol
Reduction: Formation of 2-amino-1-propylcyclohexane
Substitution: Formation of various substituted cyclohexane derivatives
Scientific Research Applications
2-Amino-1-propylcyclohexan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-1-propylcyclohexan-1-ol involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the hydroxyl group can participate in hydrogen bonding and other interactions, affecting the compound’s overall reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-methyl-1-propanol: Similar in structure but with a methyl group instead of a propyl group.
Cyclohexanol: Lacks the amino group, making it less versatile in certain reactions.
Cyclohexylamine: Lacks the hydroxyl group, affecting its reactivity and applications.
Uniqueness
2-Amino-1-propylcyclohexan-1-ol is unique due to the presence of both an amino group and a hydroxyl group on the cyclohexane ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific and industrial applications.
Properties
Molecular Formula |
C9H19NO |
|---|---|
Molecular Weight |
157.25 g/mol |
IUPAC Name |
2-amino-1-propylcyclohexan-1-ol |
InChI |
InChI=1S/C9H19NO/c1-2-6-9(11)7-4-3-5-8(9)10/h8,11H,2-7,10H2,1H3 |
InChI Key |
ICMCEKMOCNWLIC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(CCCCC1N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


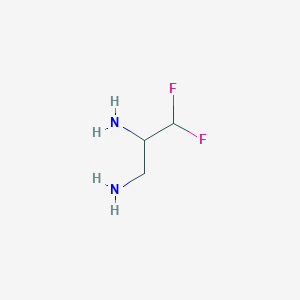

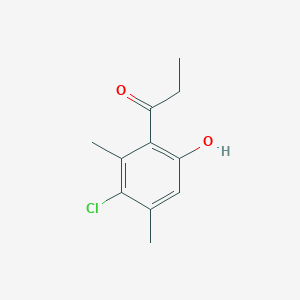

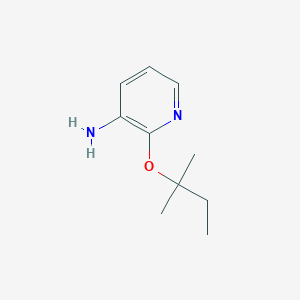
![tert-Butyl N-[4-(2-nitrophenyl)-4-oxobutyl]carbamate](/img/structure/B13269324.png)

![2-{[1-(1,3-Thiazol-2-yl)ethyl]amino}butan-1-ol](/img/structure/B13269339.png)
amine](/img/structure/B13269346.png)

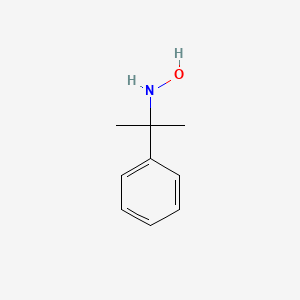
![2-{[(1-Hydroxypropan-2-yl)amino]methyl}-5-methoxyphenol](/img/structure/B13269359.png)
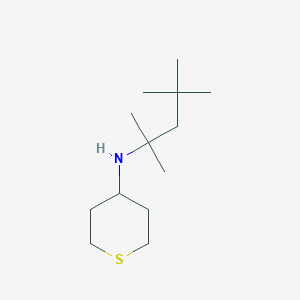
![2-[(4-methoxy-4-methylpentan-2-yl)amino]-N,N-dimethylacetamide](/img/structure/B13269372.png)
